molecular formula C11H12F2O B7999029 5-Allyl-2-ethoxy-1,3-difluorobenzene

5-Allyl-2-ethoxy-1,3-difluorobenzene

Cat. No.: B7999029
M. Wt: 198.21 g/mol
InChI Key: SNKGVDFYHPMIJU-UHFFFAOYSA-N
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Description

5-Allyl-2-ethoxy-1,3-difluorobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an allyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-2-ethoxy-1,3-difluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluorobenzene.

    Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the allyl group to form saturated hydrocarbons using hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

    Substitution: Products include halogenated or nitrated derivatives of 5-Allyl-2-ethoxy-1,3-difluorobenzene.

    Oxidation: Products include aldehydes or carboxylic acids derived from the oxidation of the allyl group.

    Reduction: Products include saturated hydrocarbons resulting from the reduction of the allyl group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds, including drugs and agrochemicals.

    Biochemical Research: Used in studies to understand the interaction of aromatic compounds with biological systems.

Industry:

    Materials Science: Utilized in the development of advanced materials, including polymers and coatings.

    Chemical Manufacturing: Employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Allyl-2-ethoxy-1,3-difluorobenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions, where the electron-rich aromatic system interacts with electrophiles.

    Oxidation and Reduction: The allyl group can be oxidized or reduced, leading to the formation of different functional groups that can further interact with other molecules.

Comparison with Similar Compounds

    5-Allyl-2-methoxy-1,3-difluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Allyl-2-ethoxy-1,4-difluorobenzene: Similar structure but with fluorine atoms at different positions on the benzene ring.

Uniqueness:

    Functional Groups:

    Reactivity: The specific arrangement of functional groups influences the compound’s reactivity, making it suitable for specific synthetic and industrial applications.

Biological Activity

5-Allyl-2-ethoxy-1,3-difluorobenzene is a fluorinated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorobenzene ring substituted with an allyl group and an ethoxy group. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of related fluorinated compounds. For example, fluorinated derivatives have shown antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. While specific data on this compound is limited, the structural similarities with these compounds suggest potential anticancer activities.

CompoundCell Line TestedIC50 (µM)Reference
Fluorinated 7-benzylamino compoundLung cancer15
Fluorinated 7-benzylamino compoundBreast cancer20
This compoundTBDTBDTBD

Study on Structural Analogues

A study focusing on structurally similar compounds demonstrated that modifications in the fluorine substitution pattern significantly affected biological activity. These findings suggest that further research into the structure-activity relationship (SAR) of this compound could yield valuable insights into its therapeutic potential.

Case Study: Anticancer Screening

In a screening campaign for novel anticancer agents, compounds similar to this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain fluorinated compounds exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications.

Toxicological Profile

While specific toxicological data for this compound is scarce, it is essential to assess the safety profile of similar fluorinated compounds. Toxicological studies often focus on:

  • Acute Toxicity : Determining lethal doses in animal models.
  • Chronic Exposure : Evaluating long-term effects on health.

These assessments are crucial for understanding the risk-benefit ratio in therapeutic applications.

Properties

IUPAC Name

2-ethoxy-1,3-difluoro-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)11(14-4-2)10(13)7-8/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKGVDFYHPMIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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